3-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a synthetic organic compound featuring a propanoic acid backbone modified with a tert-butoxycarbonyl (Boc)-protected amino group and a cyclopropylmethyl substituent. The Boc group serves as a protective moiety for amines, commonly used in peptide synthesis to prevent undesired reactions during coupling steps. The cyclopropylmethyl group introduces unique steric and electronic properties due to the strained cyclopropane ring, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(7-6-10(14)15)8-9-4-5-9/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXZQBLVCSTGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089257-86-1 | |
| Record name | 3-{[(tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid typically involves the protection of the amino group followed by the introduction of the cyclopropylmethyl group. The process may include steps such as:
Protection of the amino group: Using a protecting group like tert-butoxycarbonyl (BOC) to prevent unwanted reactions.
Alkylation: Introducing the cyclopropylmethyl group through an alkylation reaction.
Deprotection: Removing the protecting group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
- **Sub
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid, also known by its CAS number 1049155-76-1, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and a cyclopropylmethyl moiety, which may influence its biological interactions and therapeutic applications.
- Molecular Formula : C₁₈H₃₅N₂O₄
- Molecular Weight : 345.49 g/mol
- Structure : The compound features a propanoic acid backbone with an amino group substituted by a cyclopropylmethyl group and a tert-butoxycarbonyl group, which serves as a protective group for the amine.
Anticancer Potential
Recent studies have highlighted the anticancer potential of derivatives related to 3-{(Tert-butoxy)carbonylamino}propanoic acid. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines, including A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cells.
- Case Study : A derivative of 3-{(Tert-butoxy)carbonylamino}propanoic acid was tested in vitro, revealing a reduction in A549 cell viability by approximately 50% at certain concentrations, indicating significant anticancer activity .
Antioxidant Activity
The antioxidant properties of this compound class have also been investigated. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer.
- Research Findings : In DPPH radical scavenging assays, compounds structurally related to 3-{(Tert-butoxy)carbonylamino}propanoic acid exhibited varying degrees of antioxidant activity. Some derivatives showed potent scavenging capabilities comparable to well-known antioxidants like ascorbic acid .
The biological activities of 3-{(Tert-butoxy)carbonylamino}propanoic acid derivatives can be attributed to their ability to interact with specific cellular targets:
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, these compounds can reduce ROS levels, thereby protecting cells from oxidative damage.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₅N₂O₄ |
| Molecular Weight | 345.49 g/mol |
| CAS Number | 1049155-76-1 |
| Anticancer Activity | IC50 ~ 50% reduction in A549 cells |
| Antioxidant Activity | DPPH scavenging comparable to ascorbic acid |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s key differentiator is its cyclopropylmethyl substituent. Comparisons with analogs include:
- 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (): Substituent: Methyl group at the 2-position. Molecular Weight: 203.24 g/mol. Impact: The methyl group enhances lipophilicity compared to unsubstituted analogs but lacks the steric hindrance and electronic effects of cyclopropane.
- (3R)-3-{[(tert-Butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid (): Substituent: Cyclohexyl group at the 3-position. Molecular Weight: 271.36 g/mol.
The cyclopropylmethyl group in the target compound likely balances moderate steric bulk (smaller than cyclohexyl) with enhanced ring strain, which can affect conformational flexibility and intermolecular interactions.
Acid-Base Behavior and pKa Trends
While pKa data for the target compound are unavailable, provides values for related aminopropanoic acids:
- 3-Aminopropanoic acid: pKa1 = 3.55, pKa2 = 10.24 (carboxylic acid and amine groups, respectively) .
- Boc-protected analogs: The Boc group typically lowers the amine’s basicity (higher pKa) due to electron withdrawal, shifting protonation equilibria. For example, in 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, the amine pKa is expected to rise above 8.0, similar to other Boc-protected amines.
The cyclopropylmethyl group may further modulate acidity via inductive effects, though experimental validation is required.
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Substituent | Key Properties (Inferred) |
|---|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | ~229.3* | Cyclopropylmethyl | Moderate lipophilicity, strained ring |
| 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | 203.24 | Methyl | Lower steric hindrance, higher solubility |
| (3R)-3-{[(tert-Butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid | 271.36 | Cyclohexyl | High steric bulk, low aqueous solubility |
*Estimated based on structural similarity to and .
Research Implications and Limitations
- Synthetic Utility : The cyclopropylmethyl group may enhance stability in acidic/basic conditions compared to methyl analogs, making it suitable for targeted drug delivery systems.
- Biological Relevance : Cyclopropane’s strain energy could influence binding affinity in enzyme inhibition, a property explored in medicinal chemistry .
- Data Gaps : Experimental pKa, solubility, and crystallinity data for the target compound are absent in the provided evidence, necessitating further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
